
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the pyrrolo(3,4-c)pyrrole core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality .
化学反応の分析
Types of Reactions
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo(3,4-c)pyrrole-1,4-dione derivatives, while substitution reactions can produce a wide range of functionalized pyrroles .
科学的研究の応用
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- has several scientific research applications:
作用機序
The mechanism of action of Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolo(3,4-c)pyrrole derivatives with different substituents on the pyrrole ring. Examples include:
- Pyrrolo(3,4-c)pyrrole-1,4-dione derivatives with alkyl or aryl substituents .
- Pyrrolo(3,4-c)pyrrole-1,4-dione derivatives with electron-withdrawing or electron-donating groups .
Uniqueness
Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
特性
CAS番号 |
88949-37-5 |
|---|---|
分子式 |
C18H11ClN2O2 |
分子量 |
322.7 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3-hydroxy-1-phenyl-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H11ClN2O2/c19-12-8-6-11(7-9-12)16-14-13(17(22)21-16)15(20-18(14)23)10-4-2-1-3-5-10/h1-9,20,23H |
InChIキー |
XSLWOAFWQUGVDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



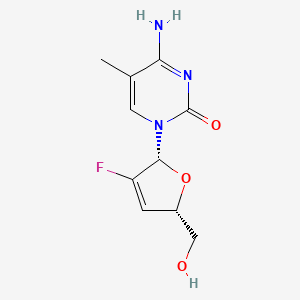
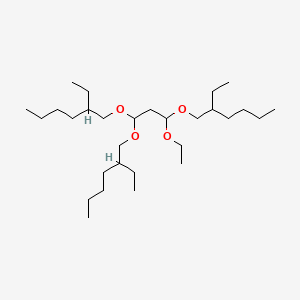

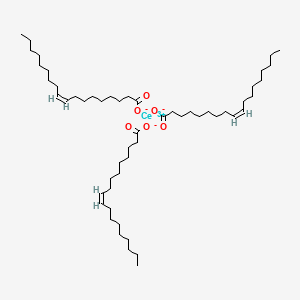
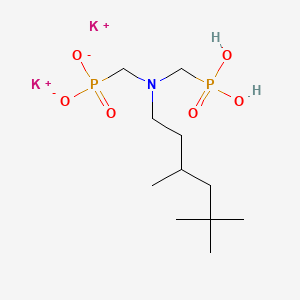
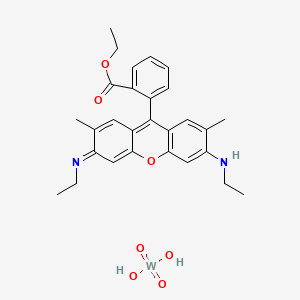

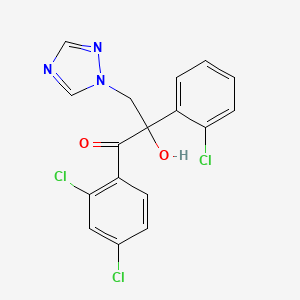
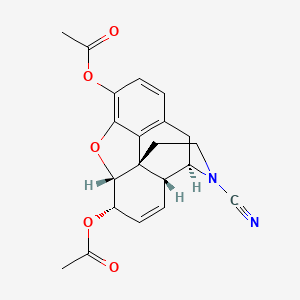
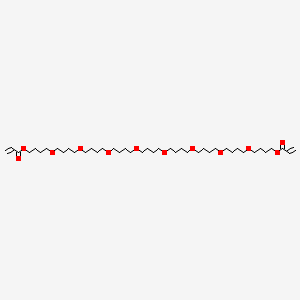

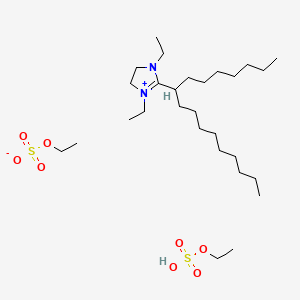
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
